Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate
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Overview
Description
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes both amine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate typically involves the esterification of 3-aminobenzene-1,2-dicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups may undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-(Diethylamino)ethanol: Shares the diethylaminoethyl moiety but lacks the aromatic and ester components.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar functional groups, used in different applications such as drug delivery systems.
Uniqueness
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is unique due to its combination of amine and ester groups attached to an aromatic ring. This structure allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
CAS No. |
533926-36-2 |
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Molecular Formula |
C20H33N3O4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H33N3O4/c1-5-22(6-2)12-14-26-19(24)16-10-9-11-17(21)18(16)20(25)27-15-13-23(7-3)8-4/h9-11H,5-8,12-15,21H2,1-4H3 |
InChI Key |
CHHUAEPXZZSSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
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